2-Propylimidazole
Overview
Description
2-Propylimidazole is a chemical compound with the empirical formula C6H10N2 . It is an imidazole derivative, characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are heterocyclic compounds widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of 2-Propylimidazole can be achieved through various methods, including condensation reactions between propylamine and imidazole . These reactions typically occur under mild conditions and yield the desired product with good efficiency .
Molecular Structure Analysis
The molecular structure of 2-Propylimidazole consists of a planar five-membered ring containing two nitrogen atoms. The propyl group is attached to one of the nitrogen atoms. The compound exhibits resonance stabilization due to the delocalization of electrons within the ring system .
Chemical Reactions Analysis
2-Propylimidazole can participate in various chemical reactions, including nucleophilic substitution, oxidation, and coordination reactions. It can serve as a ligand in coordination complexes and catalyze organic transformations .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Antibiofilm Agents
2-Aminoimidazoles, closely related to 2-Propylimidazole, demonstrate significant potential in inhibiting and dispersing biofilms across various bacterial classes. A study by Rogers et al. (2010) highlighted the synergistic effect of a 2-aminoimidazole/triazole conjugate with antibiotics, notably increasing biofilm dispersion in Staphylococcus aureus and resensitizing multidrug-resistant bacterial strains to conventional antibiotics (Rogers et al., 2010).
2. Antimicrobial and Antitumor Activity
Benzimidazole derivatives, which include 2-Propylimidazole analogs, show promise in the treatment of microbial infections and tumor inhibition. Khalifa et al. (2018) synthesized benzimidazole-5-(aryldiazenyl)thiazole derivatives that exhibited notable antibacterial activities and cytotoxicity against human liver cancer cells (Khalifa et al., 2018).
3. Toxicity Evaluation
The cytotoxicity of 5-aryl-2-aminoimidazole-based compounds, which are structurally similar to 2-Propylimidazole, was studied by Steenackers et al. (2014). These compounds displayed moderate safety with potential applications in anti-biofilm coatings for orthopedic implants, showing low toxicity to bone cells and not affecting osteogenic differentiation (Steenackers et al., 2014).
4. Anticancer Agents
2-Amino-1-arylidenaminoimidazoles, a novel class of orally active anticancer agents, were synthesized and found to interact with tubulins, inhibiting microtubule assembly, leading to cell proliferation inhibition and apoptosis in tumor cells. These findings by Li et al. (2010) suggest a potential therapeutic application for similar imidazole-based compounds in cancer treatment (Li et al., 2010).
Future Directions
Research on 2-Propylimidazole continues to explore its applications in drug discovery, catalysis, and materials science. Future studies may focus on optimizing its synthesis, understanding its biological activity, and developing novel derivatives .
: PubChem: 2-Propylimidazole : Separation and quantification of imidazoles in atmospheric particles : Sigma-Aldrich: 2-Propylimidazole
properties
IUPAC Name |
2-propyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBBSFGKFMQPPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068606 | |
Record name | 1H-Imidazole, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylimidazole | |
CAS RN |
50995-95-4 | |
Record name | 2-Propylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50995-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NRP6BO2R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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